molecular formula C5H12O4 B031572 (2R,3R)-2-methylbutane-1,2,3,4-tetrol CAS No. 310887-92-4

(2R,3R)-2-methylbutane-1,2,3,4-tetrol

Cat. No. B031572
M. Wt: 136.15 g/mol
InChI Key: HGVJFBSSLICXEM-RFZPGFLSSA-N
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Description

Synthesis Analysis

The synthesis of (2R,3R)-2-methylbutane-1,2,3,4-tetrol involves racemates and enantiomerically enriched materials to investigate its physical phase state and its behavior in the atmosphere, particularly in relation to SOAs. Differential scanning calorimetry revealed subambient glass transition temperatures, indicating variations in physical state under different atmospheric conditions (Lessmeier et al., 2018).

Molecular Structure Analysis

Structural analysis through computational methods and X-ray crystallography shows that (2R,3R)-2-methylbutane-1,2,3,4-tetrol has a relatively rigid anti-conformation. The hydroxy groups are oriented syn and connected through a cyclic, homodromic arrangement of O–H bonds, stabilized by 1,3-hydrogen bonding interactions (Barton et al., 2013).

Chemical Reactions and Properties

This compound forms inclusion complexes selectively with pyridine and 3- and 4-methylpyridine from mixtures, showcasing its potential as a selective host compound for chemical separations and synthesis applications. Its ability to form stable complexes with these substances is detailed through thermal analyses and X-ray diffraction (Barton et al., 2013).

Physical Properties Analysis

The physical state of (2R,3R)-2-methylbutane-1,2,3,4-tetrol in pure and mixed aerosols has been extensively studied, revealing a liquid-like state at moderate to high relative humidity in the lower troposphere. However, it assumes a semisolid or glassy state at upper tropospheric conditions, especially at low relative humidity. These findings are critical for understanding the behavior of isoprene-derived SOA particles under various atmospheric conditions (Lessmeier et al., 2018).

Chemical Properties Analysis

The chemical properties of (2R,3R)-2-methylbutane-1,2,3,4-tetrol, such as its reactivity and interaction with other compounds, are highlighted by its inclusion behavior and the formation of complexes with specific guests. This demonstrates its potential as a versatile agent in chemical synthesis and the formation of structured materials (Barton et al., 2013).

Scientific Research Applications

  • Renin Inhibitory Peptides : This compound is useful as an intermediate in the preparation of renin inhibitory peptides, contributing to medicinal chemistry (Thaisrivongs et al., 1987).

  • Asymmetric Synthesis : It serves as a valuable reagent in the asymmetric synthesis of organoboronates and other intermediates in asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).

  • Atmospheric Aerosol Composition : The synthesis of (2R,3R)-2-methylbutane-1,2,3,4-tetraol aids in understanding the composition of atmospheric aerosols (Moen, Ruud, & Anthonsen, 2007).

  • Host-Guest Chemistry : This compound shows enhanced selectivities for amino-containing cyclic organic compounds, indicating potential in purifying various compounds through host-guest chemistry (Barton, Dorfling, & Hosten, 2019).

  • Green Chemistry Methods : It has diverse applications in asymmetric organic synthesis and can be synthesized using green chemistry methods (Hu & Shan, 2020).

  • Complexation with Various Compounds : It forms complexes with various compounds such as cyclohexanone, methylcyclohexanones, pyridine, methylpyridine, and cresol isomers, demonstrating its versatility in host-guest interactions (Barton et al., 2015; Barton, Dorfling, & Hosten, 2017; Barton, Caira, Hosten, & Mccleland, 2013; Dorfling & Barton, 2019).

  • Methylcitrate Cycle Research : The stereocontrolled synthesis of related compounds, such as (2R,3S)-2-methylisocitrate, is significant in biological research, particularly in the methylcitrate cycle (Darley et al., 2003).

  • Marker for Secondary Organic Aerosols : It acts as a marker compound for isoprene-derived secondary organic aerosols, particularly relevant in the tropics (Lessmeier, Dette, Godt, & Koop, 2018).

properties

IUPAC Name

(2R,3R)-2-methylbutane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVJFBSSLICXEM-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-methylbutane-1,2,3,4-tetrol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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